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molecular formula C7H7N3O B8750960 Imidazo[1,2-b]pyridazin-6-ylmethanol

Imidazo[1,2-b]pyridazin-6-ylmethanol

Cat. No. B8750960
M. Wt: 149.15 g/mol
InChI Key: VWJCGTFCAFYGAT-UHFFFAOYSA-N
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Patent
US08987269B2

Procedure details

Intermediate 1 was prepared from imidazo[1,2-b]pyridazin-6-ylmethanol (1-4) following the procedures similar to procedure of intermediate D from D-3. MS (m/z): 149 (M+1)+
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
intermediate D
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]1[CH:2]=[CH:3][N:4]2[C:9]=1[CH:8]=[CH:7][C:6]([CH2:10]O)=[N:5]2.Cl.S1C2C=C[N:18]=CC=2C=C1CN>>[N:1]1[CH:2]=[CH:3][N:4]2[C:9]=1[CH:8]=[CH:7][C:6]([CH2:10][NH2:18])=[N:5]2 |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N=1C=CN2N=C(C=CC21)CO
Step Two
Name
intermediate D
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.S1C(=CC=2C=NC=CC21)CN

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
N=1C=CN2N=C(C=CC21)CN

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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